jatropholone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

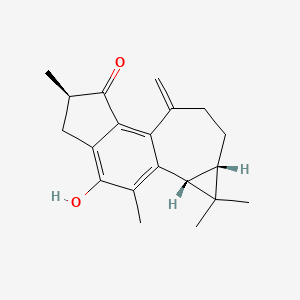

Jatropholone B is a diterpenoid compound isolated from the roots of the Jatropha curcas plant, which belongs to the family Euphorbiaceae . This compound is part of the jatropholane-type diterpenoids, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties .

Preparation Methods

Jatropholone B can be isolated from the roots of Jatropha curcas through a series of extraction and purification steps. The process typically involves:

Chemical Reactions Analysis

Jatropholone B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of jatropholone B involves its interaction with various molecular targets and pathways. It has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular proteins and enzymes, disrupting their normal functions and leading to cell death . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Jatropholone B is unique among jatropholane-type diterpenoids due to its specific biological activities. Similar compounds include:

Jatropholone A: Exhibits selective cytotoxicity against certain cancer cell lines.

Jatrophaldehyde: Known for its antimicrobial properties.

Epi-jatrophaldehyde: Demonstrates inhibition activity against microorganisms.

Epi-jatrophol: Exhibits similar biological activities as this compound but with different potency.

This compound stands out due to its strong action at various doses, reducing lesions significantly and showing non-cytotoxicity to both AGS cells and fibroblasts .

Biological Activity

Jatropholone B, a diterpenoid compound derived from species of the Jatropha genus, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. The molecular formula for this compound is C20H30O4, with a molecular weight of 342.45 g/mol. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study assessing its cytotoxicity, this compound was found to induce cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis pathways. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating strong activity compared to standard chemotherapeutic agents .

2. Gastroprotective Effects

This compound has been reported to possess gastroprotective properties. In animal models, it effectively reduced gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the enhancement of gastric mucus production and inhibition of gastric acid secretion, providing a protective barrier against mucosal injury .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is thought to be a contributing factor to its efficacy .

4. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to the main protease (Mpro) of the virus, suggesting potential as an antiviral agent in COVID-19 treatment strategies .

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.

- Gastroprotection : The compound enhances endogenous protective factors in the gastric mucosa, including increased secretion of bicarbonate and mucus.

- Antimicrobial Action : It disrupts bacterial membranes and inhibits essential metabolic pathways in bacteria.

- Antiviral Mechanism : By binding to viral proteins, it prevents viral replication and entry into host cells.

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(4R,10R,12S)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one |

InChI |

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13+,17+/m1/s1 |

InChI Key |

BMHPRIPRPDSKRK-PGQWDYDZSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=C3[C@@H]4[C@@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Canonical SMILES |

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.